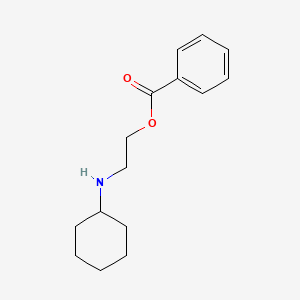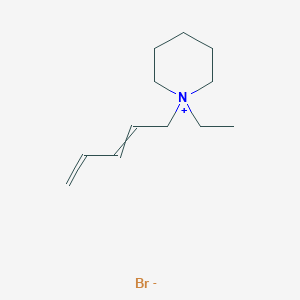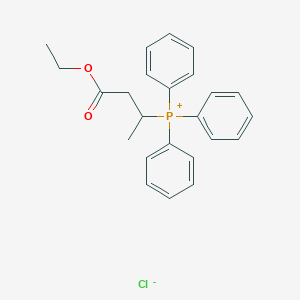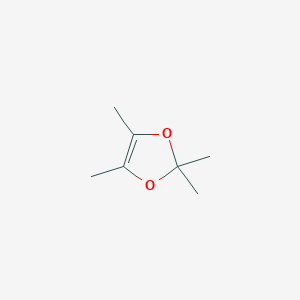![molecular formula C34H39NO4 B14414276 4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate CAS No. 86849-22-1](/img/structure/B14414276.png)
4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate is a complex organic compound with the molecular formula C34H39NO4 and a molecular weight of 525.678 g/mol . This compound is known for its unique chemical structure, which includes a dodecylphenyl group, a cyanobenzoyl group, and a methylbenzoate group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate typically involves multiple steps. One common method includes the esterification of 4-dodecylphenol with 4-cyanobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of cell signaling pathways and receptor interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl 4-[(4-dodecylbenzoyl)oxy]-3-methylbenzoate: Similar in structure but with variations in the substituent groups.
Benzoic acid, 4-[(4-cyanobenzoyl)oxy]-3-methyl-, 4-dodecylphenyl ester: Another closely related compound with similar functional groups.
Uniqueness
4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. These properties make it particularly useful in specialized applications, such as targeted drug delivery and advanced material synthesis .
Properties
CAS No. |
86849-22-1 |
|---|---|
Molecular Formula |
C34H39NO4 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
(4-dodecylphenyl) 4-(4-cyanobenzoyl)oxy-3-methylbenzoate |
InChI |
InChI=1S/C34H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-27-16-21-31(22-17-27)38-34(37)30-20-23-32(26(2)24-30)39-33(36)29-18-14-28(25-35)15-19-29/h14-24H,3-13H2,1-2H3 |
InChI Key |
VTWNIJMEOHLGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
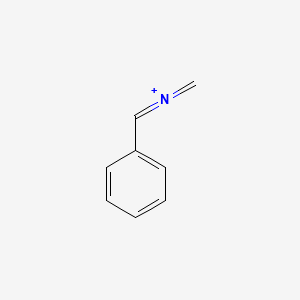
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
